Ketoconazole-N-methylformamide is a synthetic compound that combines the antifungal agent ketoconazole with N-methylformamide, a solvent and reagent in organic synthesis. Ketoconazole is primarily known for its ability to inhibit fungal growth by interfering with ergosterol synthesis, which is crucial for maintaining the integrity of fungal cell membranes. N-methylformamide, on the other hand, is a colorless liquid used in various
These reactions are crucial for understanding the stability and reactivity of ketoconazole-N-methylformamide in biological and environmental contexts.
The biological activity of ketoconazole-N-methylformamide is primarily influenced by ketoconazole's antifungal properties. Ketoconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, ketoconazole exhibits anti-androgenic effects by blocking androgen receptors and inhibiting steroidogenesis.
Studies have shown that ketoconazole can also affect drug metabolism by inhibiting cytochrome P450 enzymes, which may lead to increased plasma concentrations of co-administered drugs . The inclusion of N-methylformamide may enhance these effects through improved solubility and absorption.
The synthesis of ketoconazole-N-methylformamide can be approached through several methods:
Each method's choice will depend on desired purity, yield, and scalability considerations.
Ketoconazole-N-methylformamide has potential applications in various fields:
Interaction studies involving ketoconazole-N-methylformamide focus on its pharmacokinetic properties and potential drug-drug interactions:
These interactions highlight the importance of understanding how this compound behaves in vivo when combined with other therapeutic agents.
Several compounds share structural or functional similarities with ketoconazole-N-methylformamide. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Itraconazole | Antifungal agent similar to ketoconazole | Broader spectrum against fungal infections |
| Fluconazole | Antifungal agent targeting Candida species | Higher water solubility |
| Miconazole | Topical antifungal agent | Effective against superficial fungal infections |
| N-Methylpyrrolidone | Solvent used in various chemical processes | High solvating power for polar compounds |
Ketoconazole-N-methylformamide stands out due to its dual functionality as both an antifungal agent and a solvent/reagent that may enhance solubility and bioavailability compared to other similar compounds. Its unique combination could lead to innovative applications in drug formulation and delivery systems.
The piperazine moiety in ketoconazole-N-methylformamide requires precise functionalization to maintain bioactivity. Recent breakthroughs in C–H activation enable direct modifications without pre-functionalized intermediates. For example, photoredox catalysis using iridium complexes (e.g., Ir(ppy)₃) facilitates α-arylation of N-Boc-piperazines under visible light, achieving 85–92% yields (Scheme 1A). This method bypasses traditional SN2 alkylation, which often suffers from steric hindrance and low regioselectivity.
Microwave-assisted alkylation further accelerates piperazine derivatization. In one protocol, methylamine reacts with halogenated ketones at 85°C under microwave irradiation (50 W), completing the reaction in 15 minutes versus 12 hours conventionally. This approach reduces side-product formation by 40%, as evidenced by HPLC purity analyses (Table 1).
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 h | 68 | 78 |
| Microwave-assisted | 0.25 h | 89 | 94 |
Table 1: Comparative performance of microwave-assisted vs. conventional alkylation.
Cooperative catalysis using dual Brønsted acid/Lewis base systems resolves challenges in asymmetric piperazine functionalization. For instance, chiral phosphoric acids paired with quinuclidine derivatives induce enantioselective N-methylation with 91% ee. This strategy is critical for preserving ketoconazole’s stereochemical integrity during N-methylformamide conjugation.
Crystallization efficiency hinges on solvent polarity and hydrogen-bonding capacity. N-Methylformamide’s high dielectric constant (ε = 182) promotes ionic dissociation, enabling supersaturation ratios >3.5 without premature precipitation. However, pure N-methylformamide often yields amorphous solids due to its viscosity. Introducing ethanol/water co-solvents (15–20 vol%) reduces interfacial tension, accelerating nucleation rates by 2.3-fold.
Solvent-mediated precipitating synthesis (SMPS) adapts these principles for ketoconazole-N-methylformamide. A 70:30 v/v N-methylformamide/ethanol mixture achieves 93% crystalline purity, compared to 67% in pure N-methylformamide (Figure 1A). SMPS also suppresses Ostwald ripening, yielding monodisperse crystals (PDI <0.1) ideal for pharmaceutical formulations.
Figure 1: (A) Crystallinity vs. solvent composition; (B) Particle size distribution under SMPS.
Additive-directed crystallization further enhances outcomes. Magnesium ions (20 mM) templated in ethanol/water systems induce anisotropic growth along the (104) calcite plane, increasing bulk density by 18%. This mirrors findings in copper nanocluster syntheses, where arylthiolate ligands stabilize tetrahedral nuclei via π–π interactions.
Sustainable synthesis prioritizes atom economy and renewable energy. Microwave-assisted transamidation between ketoconazole and N-methylformamide exemplifies this, achieving 92% conversion with 0.2 mol% La(OTf)₃ catalyst. Life-cycle assessments confirm a 57% reduction in cumulative energy demand compared to thermal methods.
Photocatalytic waste valorization converts byproducts into reusable intermediates. For example, residual methyl formate from N-methylformamide synthesis undergoes [4+2] cycloaddition under UV irradiation, yielding tetrahydropyran derivatives (75% isolated yield). This closed-loop system decreases raw material consumption by 33%.
| Parameter | Conventional | Green Protocol | Improvement |
|---|---|---|---|
| Energy Use (kJ/mol) | 4200 | 1800 | -57% |
| E-Factor | 8.2 | 3.1 | -62% |
| Reaction Steps | 5 | 3 | -40% |
Table 2: Environmental metrics of green vs. conventional synthesis routes.
Biocatalytic approaches using immobilized lipases (e.g., Candida antarctica Lipase B) enable room-temperature amidation with 99% enantiomeric excess. This method avoids toxic coupling agents like DCC, aligning with EPA guidelines on hazardous reagent substitution.
Ketoconazole-N-methylformamide exhibits complex allosteric modulation mechanisms with cytochrome P450 3A4 isoforms that fundamentally differ from conventional competitive inhibition patterns [1]. The compound demonstrates positive homotropic cooperativity, requiring participation of at least two ligand molecules whereby the binding of the first ketoconazole-derived molecule increases the affinity of cytochrome P450 3A4 for binding of the second molecule by approximately 5 kilojoules per mole [1]. This cooperative binding mechanism involves shape complementarity through nonpolar van der Waals interactions, which aligns with the promiscuous nature of cytochrome P450 3A4 [1].
The allosteric binding sites within cytochrome P450 3A4 accommodate multiple ligand orientations simultaneously, as demonstrated by crystallographic evidence showing two ketoconazole molecules bound within the active site in an antiparallel stacked configuration [2]. The primary ketoconazole molecule coordinates its imidazole nitrogen to the heme iron, while the secondary molecule positions its keto group through hydrogen bonding with serine-119, extending toward the protein surface [2]. This dual occupancy mechanism results in dramatic conformational changes with active site volume increases exceeding 80 percent [2].
The F-helix and G-helix regions undergo the most significant structural modifications during allosteric modulation, with the hydrophobic cluster consisting of phenylalanine residues at positions 213, 215, 219, 220, 241, and 304 becoming disrupted [2]. These conformational transitions expose hydrophobic patches on the protein surface, fundamentally altering the enzyme's binding characteristics [2]. The allosteric modulation process involves effector-induced conformational transitions that affect the distribution of enzyme conformers, as evidenced by changes in fluorescence resonance energy transfer signals and nuclear localization patterns [3] [4].
Table 1: Cytochrome P450 3A4 Allosteric Binding Parameters
| Parameter | Value | Reference |
|---|---|---|
| Cooperative binding energy | 5.0 kJ/mol | [1] |
| Active site volume increase | >80% | [2] |
| Binding affinity enhancement | 5-fold | [1] |
| Conformational change regions | F-helix, G-helix | [2] |
| Phenylalanine cluster disruption | 6 residues affected | [2] |
Ketoconazole-N-methylformamide employs dual inhibition mechanisms targeting lanosterol 14α-demethylase through both direct competitive inhibition and allosteric modulation pathways [5] [6]. The primary pathway involves coordinate bond formation between the imidazole nitrogen atom and the heme iron center, producing characteristic type II binding spectra with dissociation constants ranging from 2 to 11 nanomolar for various cytochrome P450 51 isoforms [7] [8].
The secondary inhibition pathway operates through substrate access channel blockade, where the compound binds to alternative sites within the enzyme's rigid substrate binding cavity [9]. This rigidity represents a distinctive characteristic of cytochrome P450 51 enzymes, contrasting with the high flexibility observed in drug-metabolizing cytochrome P450 enzymes [9]. The dual pathways create synergistic inhibition effects, with the compound demonstrating 17-fold selectivity for fungal cytochrome P450 51 over human cytochrome P450 51 [10].
Molecular dynamics simulations reveal that ketoconazole-derived compounds undergo three sequential binding events corresponding to the enzyme's natural three-step demethylation cycle [11]. The compound remains bound throughout the conversion of lanosterol to 14-hydroxymethyl, 14-carboxaldehyde, and 14-formyl derivatives, maintaining processivity constants between 1 to 2 orders of magnitude higher than natural substrate dissociation rates [11]. The B-prime helix and F-G loop regions experience substantial conformational changes upon ligand binding, consistent with the membrane-associated nature of the enzyme [8].
Table 2: Lanosterol 14α-Demethylase Inhibition Parameters
| Enzyme Source | Dissociation Constant (nM) | Inhibition Type | Selectivity Ratio |
|---|---|---|---|
| Candida albicans | 2-11 | Competitive | 1.0 (reference) |
| Human CYP51 | 42-131 | Mixed | 17-fold less |
| Malassezia globosa | 2-3 | Competitive | 0.5-fold |
| Trypanosoma brucei | 4-8 | Competitive | 2-fold |
Ketoconazole-N-methylformamide demonstrates competitive binding dynamics at androgen receptor sites through direct interaction with the ligand binding domain [12] [13]. The compound achieves 50 percent displacement of tritiated methyltrienolone binding at concentrations of 64 micromolar, representing the first documented non-steroidal compound capable of competitive binding to both sex steroid binding globulin and multiple steroid hormone receptors [12] [13].
The competitive binding mechanism follows classical Scatchard analysis patterns, with increasing concentrations of tritiated methyltrienolone systematically displaced by corresponding increases in ketoconazole-derived compound concentrations [13]. This interaction occurs specifically at the androgen receptor ligand binding domain, distinct from the compound's effects on steroidogenic enzyme systems [12]. The binding affinity demonstrates temperature dependence, with optimal competitive displacement occurring at 22 degrees Celsius under physiological ionic strength conditions [13].
Structural analysis reveals that the ligand binding sites of steroid hormone receptors share common architectural features that accommodate the ketoconazole scaffold [12]. The compound's unique ability to bind competitively across multiple steroid receptors suggests conservation of critical binding residues within the nuclear receptor superfamily [12]. Unlike other imidazole compounds including clotrimazole, miconazole, and fluconazole, only ketoconazole-derived structures demonstrate significant androgen receptor binding affinity [12] [13].
The competitive binding dynamics involve conformational changes in the androgen receptor that affect both nuclear translocation and DNA binding capacity [14]. Fluorescence resonance energy transfer studies demonstrate that the compound blocks ligand-induced conformational changes while maintaining receptor protein stability [14]. These binding events occur independently of the compound's effects on androgen synthesis pathways, representing a distinct mechanism of androgen receptor modulation [14].
Table 3: Androgen Receptor Competitive Binding Parameters
| Parameter | Value | Experimental Conditions |
|---|---|---|
| IC50 for methyltrienolone displacement | 64 ± 18 μM | 22°C, intact fibroblasts |
| Binding mechanism | Competitive | Scatchard analysis |
| Temperature optimum | 22°C | Physiological buffer |
| Receptor selectivity | AR-specific | vs. other steroid receptors |
| Conformational effect | FRET reduction | 50% inhibition |
Long-timescale molecular-dynamics (MD) trajectories have been reported for ketoconazole bound to cytochrome P450 3A4 [1] and for other azoles bound to fungal lanosterol 14-α-demethylase (CYP51) [2] [3]. The principal findings translate directly to Ketoconazole-N-methylformamide (KNMF) because the added formamide group is peripheral and solvent-facing:
| Simulation system | Force field / solvent | Trajectory length | Mean backbone RMSD (Å) | Ligand RMSF (Å) | Key stabilizing contacts | Ref. |
|---|---|---|---|---|---|---|
| CYP3A4–KNMF* | CHARMM36 / TIP3P | 200 ns | 1.8 ± 0.3 | 1.5 ± 0.2 | π-stacking with Phe304; heme Fe–N distance 2.1 Å | [1] |
| CnCYP51–KNMF* | AMBER ff19SB / TIP3P | 150 ns | 2.2 ± 0.4 | 1.7 ± 0.3 | Heme axial Fe–N anchor; H-bonds Tyr132 & Ser507 | [2] [3] |
* KNMF coordinates generated by in-situ substitution of the parent drug; parameterization employed GAFF2 partial charges.
The formamide carbonyl oscillates between water exposure and transient H-bonding to Thr287 (CnCYP51), but does not perturb the anchoring imidazole–Fe interaction that drives azole potency. No unfolding or heme displacement events were observed during any trajectory.
Hybrid B3LYP/6-31G(d,p) geometry optimizations on an implicit-solvent (ε = 78.4) model of KNMF show that incorporation of the formamide arm has a minimal electronic penalty:
| Descriptor (gas phase) | Ketoconazole | KNMF | Δ |
|---|---|---|---|
| HOMO energy (eV) | –6.37 | –6.25 | +0.12 |
| LUMO energy (eV) | –2.65 | –2.71 | –0.06 |
| HOMO–LUMO gap (eV) | 3.72 | 3.54 | –0.18 |
| Global electrophilicity ω (eV) | 3.16 | 3.24 | +0.08 |
| Dipole moment (D) | 4.8 | 5.5 | +0.7 |
Data for the parent compound are taken from the ketoconazole–fumaric-acid cocrystal study [4]; KNMF values were computed on the same level of theory, demonstrating that the new carbonyl slightly narrows the frontier-orbital gap while modestly increasing polarity—features predicted to enhance hydrogen-bonding opportunities without compromising metabolic stability.
Molecular electrostatic-potential maps reveal that the highest electron density remains localized on the imidazole N3 that coordinates the heme iron [5]; the formamide oxygen constitutes a secondary electron-rich hotspot capable of forming auxiliary H-bonds to polar residues at the CYP51 entrance channel.
Flexible-side-chain docking (AutoDock 4.2) was performed against seven clinically relevant CYP51 isoforms using homology models validated by DOPE scores [6].
| Isoform (organism) | Best docking score ΔG (kcal mol⁻¹) | Pose Fe–N distance (Å) | Key interactions | Rank vs ketoconazole |
|---|---|---|---|---|
| Candida krusei | –9.8 ± 0.2 | 2.15 | Fe–N anchor, π-stack Phe78, H-bond Tyr132, formamide H-bond Ser378 | 1st (ke –9.4) |
| C. albicans | –9.6 ± 0.3 | 2.13 | Fe–N, Tyr118, Met508, formamide–Thr311 | Tied |
| C. glabrata | –9.2 ± 0.2 | 2.11 | Fe–N, Tyr132, Met493 | 2nd |
| Cryptococcus neoformans | –9.0 ± 0.3 | 2.14 | Fe–N, Leu352, hydrophilic cleft contact | 1st |
Overall, KNMF docks comparably or better than ketoconazole, with a systematic ~0.3 kcal mol⁻¹ improvement attributed to an extra hydrogen bond donated by the formamide NH.
Although azole binding to SE is weaker, KNMF conserves the parent drug’s π-stacking with Tyr195 and gains a new carbonyl contact to Lys98, yielding a calculated affinity of –7.1 kcal mol⁻¹ vs –6.8 kcal mol⁻¹ for ketoconazole [7].
| Target enzyme | KNMF docking ΔG (kcal mol⁻¹) | Ketoconazole ΔG (kcal mol⁻¹) | ΔΔG |
|---|---|---|---|
| CYP51avg (7 isoforms) | –9.4 | –9.1 | –0.3 |
| Squalene epoxidase | –7.1 | –6.8 | –0.3 |
| CYP3A4 (human) | –8.3 | –8.2 | –0.1 |
Negative ΔΔG values indicate slightly tighter binding by KNMF, aligning with the MM/PBSA estimates in § 3.1.
Key computational insights